molecular formula C19H22ClNS B14611206 4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride CAS No. 58435-42-0

4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride

Cat. No.: B14611206
CAS No.: 58435-42-0
M. Wt: 331.9 g/mol
InChI Key: IFVOQLMEADOOCR-UHFFFAOYSA-N
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Description

4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride is a chemical compound with the molecular formula C18H22ClNS. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride typically involves the reaction of 4H-1,3-benzothiazine with diethylamine and benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization and drying to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4H-1,3-Benzothiazine, 4,4-diethyl-2-methyl-
  • 4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, sulfate

Uniqueness

4H-1,3-Benzothiazine, 4,4-diethyl-2-(phenylmethyl)-, hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill .

Properties

CAS No.

58435-42-0

Molecular Formula

C19H22ClNS

Molecular Weight

331.9 g/mol

IUPAC Name

2-benzyl-4,4-diethyl-1,3-benzothiazine;hydrochloride

InChI

InChI=1S/C19H21NS.ClH/c1-3-19(4-2)16-12-8-9-13-17(16)21-18(20-19)14-15-10-6-5-7-11-15;/h5-13H,3-4,14H2,1-2H3;1H

InChI Key

IFVOQLMEADOOCR-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2SC(=N1)CC3=CC=CC=C3)CC.Cl

Origin of Product

United States

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